Aurantiamine
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Overview
Description
Aurantiamine is a naturally occurring compound produced by the fungus Penicillium aurantiogriseum. It belongs to the class of 2,5-diketopiperazines, which are cyclic dipeptides known for their diverse biological activities. This compound exhibits blue fluorescence and has been studied for its potential anti-cancer and neurotoxic effects .
Mechanism of Action
Target of Action
Aurantiamine is a naturally occurring 2,5-diketopiperazine featuring a dehydrohistidine residue . It is the isopropyl analog of the microtubule binding agent phenylahistin . .
Mode of Action
It is known to exhibit important biological activities, such as anti-cancer or neurotoxic effects . It is less active than phenylahistin on P388 cell proliferation , suggesting that it may interact with its targets differently or to a lesser extent.
Pharmacokinetics
This compound and its acetate form are rapidly absorbed following oral administration, both achieving a maximum concentration (Cmax) at around 0.2 hours . The extent of their metabolisms also varies among different organ tissues, resulting in about a 90% reduction in concentrations 4 hours after administration . This suggests that there is no long-term accumulation in the tissues .
Result of Action
This compound has been found to exhibit anti-cancer effects . It is also suggested to be a potent anticancer agent . It is 40 times less active than phenylahistin on p388 cell proliferation
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, this compound is a metabolite produced by the fungus Penicillium aurantiogriseum, commonly found in cereals . The production of this compound might be influenced by the specific conditions of the fungal growth environment.
Biochemical Analysis
Biochemical Properties
Aurantiamine interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . It is the isopropyl analog of the microtubule binding agent phenylahistin but is 40 times less active than the latter on P388 cell proliferation .
Cellular Effects
It is known that this compound exhibits important biological activities, such as anti-cancer or neurotoxic effects . These effects suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that this compound belongs to a class of 2,5-diketopiperazines, which are known to exhibit important biological activities . These activities suggest that this compound may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: The total asymmetric synthesis of aurantiamine involves several key steps. One common method includes the Horner–Emmons type coupling between a phosphinyl glycine ester and a formyl heterocycle. This reaction proceeds under mild basic conditions, avoiding racemization of the parent L-amino acids . The synthesis typically involves four steps, yielding this compound with high optical purity .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis protocols developed in research settings can be adapted for larger-scale production. The use of solid-phase synthesis techniques allows for the efficient and scalable production of this compound and related compounds .
Chemical Reactions Analysis
Types of Reactions: Aurantiamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions involving this compound can lead to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction can produce reduced this compound derivatives .
Scientific Research Applications
Comparison with Similar Compounds
Aurantiamine is structurally related to other diketopiperazines, such as phenylahistin. While both compounds exhibit microtubule-binding properties, this compound is significantly less active than phenylahistin in inhibiting cell proliferation . Other similar compounds include:
Phenylahistin: A more potent microtubule-binding agent with stronger anti-cancer activity.
Dehydrohistidine derivatives: These compounds share structural similarities with this compound and exhibit various biological activities.
This compound’s unique properties, including its fluorescence and specific biological activities, distinguish it from other diketopiperazines, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(3Z)-3-[[5-(2-methylbut-3-en-2-yl)-1H-imidazol-4-yl]methylidene]-6-propan-2-ylpiperazine-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-6-16(4,5)13-10(17-8-18-13)7-11-14(21)20-12(9(2)3)15(22)19-11/h6-9,12H,1H2,2-5H3,(H,17,18)(H,19,22)(H,20,21)/b11-7- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGRSUVVCYUKLM-XFFZJAGNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(=CC2=C(NC=N2)C(C)(C)C=C)C(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1C(=O)N/C(=C\C2=C(NC=N2)C(C)(C)C=C)/C(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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